molecular formula C20H17N3O4S B2737947 N-allyl-3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 451466-14-1

N-allyl-3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B2737947
CAS No.: 451466-14-1
M. Wt: 395.43
InChI Key: PJKFXSUFACJDDJ-UHFFFAOYSA-N
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Description

The compound is a derivative of quinazoline, a class of organic compounds with a two-ring structure, one of which is a benzene ring and the other is a diazine ring. The presence of the benzo[d][1,3]dioxol-5-ylmethyl group suggests that it may have similar properties to other compounds with this group .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Unfortunately, without specific data or studies, it’s difficult to provide a detailed analysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not known without specific studies or data .

Scientific Research Applications

Synthesis and Potential Applications

  • Synthetic Routes and Analogs : Research has demonstrated various synthetic routes to create substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides and their thiono analogs, indicating a broad interest in quinazoline derivatives for their potential biological activities (Chau, Saegusa, & Iwakura, 1982). These compounds were synthesized via reactions involving methyl anthranilate with aryl-oxadiazolinones, suggesting a methodological relevance for constructing similar complex molecules.

  • Antipsychotic Potential : Heterocyclic carboxamides, including quinazoline derivatives, were evaluated for their antipsychotic properties, showing promise in binding to dopamine and serotonin receptors (Norman, Navas, Thompson, & Rigdon, 1996). This highlights the therapeutic potential of quinazoline derivatives in neurological disorders.

  • Antimicrobial and Antitubercular Activities : A study on quinazolinone analogs substituted with benzothiophene demonstrated significant antimicrobial and antitubercular activities, suggesting the utility of quinazoline frameworks in developing new antimicrobial agents (Rao & Subramaniam, 2015).

  • Cytotoxic Activity : The synthesis of dibenzisoquinoline and benzo[e]perimidine derivatives with cationic side chains from aminoanthraquinones showed varying degrees of cytotoxicity against cancer cell lines, indicating the potential of quinazoline derivatives in cancer therapy (Bu et al., 2001).

  • Herbicidal Activity : Benzoxazinone derivatives with an isoindolinedione substitution and a carboxylic ester group, related to the quinazoline scaffold, exhibited significant herbicidal activities against various weeds, hinting at agricultural applications (Huang et al., 2009).

Safety and Hazards

The safety and hazards of this compound are not known without specific studies or data .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the antitumor activity of similar compounds, it could be of interest in the field of medicinal chemistry .

Properties

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-N-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4S/c1-2-7-21-18(24)13-4-5-14-15(9-13)22-20(28)23(19(14)25)10-12-3-6-16-17(8-12)27-11-26-16/h2-6,8-9H,1,7,10-11H2,(H,21,24)(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJKFXSUFACJDDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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